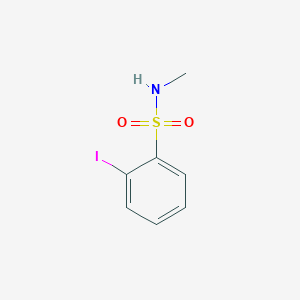

2-IODO-N-METHYLBENZENE-1-SULFONAMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

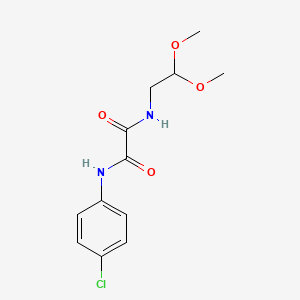

2-Iodo-N-methyl-benzenesulfonamide is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The general formula is R−SO2NR’R", where each R is some organic group .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied extensively. For instance, a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide has been described to divergently produce aza-heterocyclic amides . The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine .Molecular Structure Analysis

The molecular formula of 2-Iodo-N-methyl-benzenesulfonamide is C7H8INO2S . The structure of the sulfonamide group in organic chemistry is an organosulfur group with the structure R−S(=O)2−NR2 .Chemical Reactions Analysis

Benzenesulfonamides, including 2-Iodo-N-methyl-benzenesulfonamide, can undergo a variety of chemical reactions. For example, they can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .Mechanism of Action

Target of Action

The primary target of 2-Iodo-N-methyl-benzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

The compound binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .

Biochemical Pathways

The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide affects the carbon dioxide hydration and bicarbonate buffer system, which are crucial for maintaining pH balance in the body .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2994±230 °C and a density of 1935±006 g/cm3 .

Result of Action

The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide can lead to a decrease in the rate of conversion between carbon dioxide and bicarbonate, potentially affecting pH balance and CO2 transport .

Action Environment

Factors such as ph and the presence of zinc ions in the body could potentially influence the compound’s action .

Safety and Hazards

Future Directions

The future directions in the research of 2-Iodo-N-methyl-benzenesulfonamide and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, the development of pharmacologically active derivatives of indole with sulfonamide scaffolds could be a promising area of research .

Properties

IUPAC Name |

2-iodo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVZZAJTWRMQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)

![2-[2-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B6350875.png)